REACTION_SMILES
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[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[O:10][c:11]1[cH:12][c:13]2[c:14]([CH3:34])[c:15](-[c:20]3[cH:21][cH:22][c:23]([O:26][CH2:27][c:28]4[cH:29][cH:30][cH:31][cH:32][cH:33]4)[cH:24][cH:25]3)[nH:16][c:17]2[cH:18][cH:19]1.[H-:2].[N:35]1([CH2:42][CH2:43][O:44][c:45]2[cH:46][cH:47][c:48]([CH2:49][Cl:50])[cH:51][cH:52]2)[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41]1.[Na+:1].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58].[OH2:53]>>[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[O:10][c:11]1[cH:12][c:13]2[c:14]([CH3:34])[c:15](-[c:20]3[cH:21][cH:22][c:23]([O:26][CH2:27][c:28]4[cH:29][cH:30][cH:31][cH:32][cH:33]4)[cH:24][cH:25]3)[n:16]([CH2:49][c:48]3[cH:47][cH:46][c:45]([O:44][CH2:43][CH2:42][N:35]4[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41]4)[cH:52][cH:51]3)[c:17]2[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(-c2ccc(OCc3ccccc3)cc2)[nH]c2ccc(OCc3ccccc3)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(OCCN2CCCCCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1c(-c2ccc(OCc3ccccc3)cc2)n(Cc2ccc(OCCN3CCCCCC3)cc2)c2ccc(OCc3ccccc3)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |